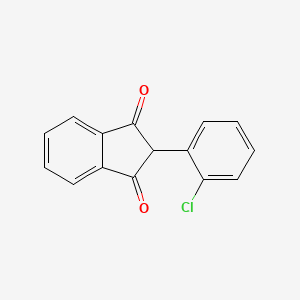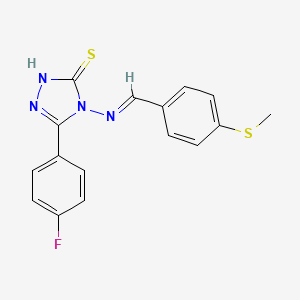![molecular formula C21H18ClN3OS B15083304 (2E)-2-{4-[(4-chlorobenzyl)oxy]benzylidene}-N-phenylhydrazinecarbothioamide](/img/structure/B15083304.png)
(2E)-2-{4-[(4-chlorobenzyl)oxy]benzylidene}-N-phenylhydrazinecarbothioamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2E)-2-{4-[(4-chlorobenzyl)oxy]benzylidene}-N-phenylhydrazinecarbothioamide: is an organic compound that belongs to the class of hydrazinecarbothioamides This compound is characterized by its complex structure, which includes a chlorobenzyl group, a benzylidene group, and a phenylhydrazinecarbothioamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (2E)-2-{4-[(4-chlorobenzyl)oxy]benzylidene}-N-phenylhydrazinecarbothioamide typically involves the condensation of 4-chlorobenzyl alcohol with 4-formylbenzoic acid to form the intermediate 4-[(4-chlorobenzyl)oxy]benzaldehyde. This intermediate is then reacted with N-phenylhydrazinecarbothioamide under basic conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium hydroxide or potassium carbonate.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the phenylhydrazinecarbothioamide moiety, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can occur at the benzylidene group, converting it to a benzyl group.
Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Formation of oxides of the phenylhydrazinecarbothioamide moiety.
Reduction: Conversion of the benzylidene group to a benzyl group.
Substitution: Replacement of the chlorine atom in the chlorobenzyl group with other nucleophiles.
Aplicaciones Científicas De Investigación
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals. Its unique structure allows for the creation of various derivatives with potential biological activities.
Biology: In biological research, the compound is studied for its potential as an enzyme inhibitor. It has shown promise in inhibiting certain enzymes involved in disease pathways, making it a candidate for drug development.
Medicine: The compound’s potential therapeutic applications include its use as an anti-cancer agent. Preliminary studies have indicated that it may induce apoptosis in cancer cells, making it a subject of interest in oncology research.
Industry: In the industrial sector, the compound is explored for its use in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of (2E)-2-{4-[(4-chlorobenzyl)oxy]benzylidene}-N-phenylhydrazinecarbothioamide involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, disrupting key biological pathways. For example, it may inhibit enzymes involved in cell proliferation, leading to the induction of apoptosis in cancer cells. The exact molecular targets and pathways are still under investigation, but its ability to interfere with enzyme activity is a key aspect of its mechanism of action.
Comparación Con Compuestos Similares
4,4’-Difluorobenzophenone: An organic compound used as a precursor to high-performance polymers.
N-phenylhydrazinecarbothioamide: A related compound with similar structural features but lacking the chlorobenzyl and benzylidene groups.
Uniqueness: (2E)-2-{4-[(4-chlorobenzyl)oxy]benzylidene}-N-phenylhydrazinecarbothioamide is unique due to its combination of functional groups, which confer distinct chemical properties and potential biological activities
Propiedades
Fórmula molecular |
C21H18ClN3OS |
|---|---|
Peso molecular |
395.9 g/mol |
Nombre IUPAC |
1-[(E)-[4-[(4-chlorophenyl)methoxy]phenyl]methylideneamino]-3-phenylthiourea |
InChI |
InChI=1S/C21H18ClN3OS/c22-18-10-6-17(7-11-18)15-26-20-12-8-16(9-13-20)14-23-25-21(27)24-19-4-2-1-3-5-19/h1-14H,15H2,(H2,24,25,27)/b23-14+ |
Clave InChI |
CIUSZXHYTKGUKP-OEAKJJBVSA-N |
SMILES isomérico |
C1=CC=C(C=C1)NC(=S)N/N=C/C2=CC=C(C=C2)OCC3=CC=C(C=C3)Cl |
SMILES canónico |
C1=CC=C(C=C1)NC(=S)NN=CC2=CC=C(C=C2)OCC3=CC=C(C=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[2-(dimethylamino)ethyl]-3-hydroxy-5-(4-hydroxyphenyl)-4-(4-isobutoxy-3-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B15083231.png)
![4-[(4-chlorophenyl)methoxy]-N-[(E)-(2-hydroxyphenyl)methylideneamino]benzamide](/img/structure/B15083236.png)


![(4Z)-5-(4-fluorophenyl)-4-[hydroxy(phenyl)methylidene]-1-(3-morpholin-4-ylpropyl)pyrrolidine-2,3-dione](/img/structure/B15083250.png)
![N-(3,5-dichlorophenyl)-2-{[4-ethyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B15083254.png)

![methyl 2-[2-(3,4-dichlorophenyl)-3-(3-fluoro-4-methylbenzoyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B15083264.png)

![N-[(E)-(2-bromophenyl)methylideneamino]hexadecanamide](/img/structure/B15083286.png)

![4-({[3-(4-chlorophenyl)-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl]sulfanyl}methyl)benzoic acid](/img/structure/B15083309.png)
![3-(4-fluorophenyl)-4-[(E)-1H-indol-3-ylmethylideneamino]-1H-1,2,4-triazole-5-thione](/img/structure/B15083321.png)
